N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
This compound (molecular formula: C₂₂H₁₆ClFN₃O₃S₂) is a structurally complex molecule featuring a 1,3-thiazolidin-5-ylidene core fused to a 2-oxoindole moiety. Key structural elements include:
- A Z-configured double bond at the 3-position of the thiazolidinone ring .
- A 4-fluorobenzyl group at the 3-position of the thiazolidinone, enhancing hydrophobic interactions.
- A 2-chlorophenylacetamide side chain, contributing to electronic and steric effects .
- Thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring, enabling hydrogen bonding and metal coordination .
Its molecular weight (469.958 g/mol) and collision cross-section ([M+H]+: 221.7 Ų) suggest moderate polarity and conformational flexibility .
Properties
CAS No. |
618077-31-9 |
|---|---|
Molecular Formula |
C26H17ClFN3O3S2 |
Molecular Weight |
538.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C26H17ClFN3O3S2/c27-18-6-2-3-7-19(18)29-21(32)14-30-20-8-4-1-5-17(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-9-11-16(28)12-10-15/h1-12H,13-14H2,(H,29,32)/b23-22- |
InChI Key |
MNDGEHYNMYYLAW-FCQUAONHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C(=O)N2CC(=O)NC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C(=O)N2CC(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Intermediate
A mixture of 4-fluorobenzylamine (10 mmol) and ammonium isothiocyanate (10 mmol) in ethanol (30 mL) is refluxed at 75°C for 4 hours in the presence of glacial acetic acid (1 mL). The intermediate N-(4-fluorobenzyl)thiourea precipitates upon cooling and is recrystallized from ethanol (yield: 82%).
Cyclization to Thiazolidinone
The thiourea intermediate (10 mmol) is reacted with ethyl bromoacetate (11 mmol) in ethanol (30 mL) using anhydrous sodium acetate (2 g) as a catalyst. The mixture is refluxed at 75°C for 5 hours, yielding the thiazolidinone core. Post-reaction, the product is poured onto crushed ice, filtered, and purified via column chromatography (ethyl acetate/hexane, 30:70).
Key Characterization Data
Conjugation with the Indole Moiety
The indole-thiazolidinone hybrid is constructed through a Knoevenagel condensation, as adapted from hybrid pharmacophore syntheses.
Preparation of 2-Oxo-2,3-Dihydro-1H-Indole-3-Carbaldehyde
Indole (10 mmol) is dissolved in dimethylformamide (20 mL) and treated with phosphoryl chloride (12 mmol) at 0°C. The mixture is stirred for 2 hours, quenched with ice-water, and extracted with ethyl acetate. The aldehyde is purified via silica gel chromatography (yield: 75%).
Condensation with Thiazolidinone
The thiazolidinone core (5 mmol) and indole-3-carbaldehyde (5 mmol) are refluxed in methanol (20 mL) with potassium carbonate (0.75 mmol) for 7 hours. The Z-configured imine is isolated via filtration and recrystallized from methanol (yield: 68%).
Stereochemical Control
The Z-configuration is confirmed by NOESY correlations between the thiazolidinone C5-H and indole C3-H.
Functionalization with 2-Chlorophenyl Acetamide
The final acetamide group is introduced via a CDI-mediated coupling, optimized from indole-3-acetamide syntheses.
Activation of Acetic Acid
2-Chlorophenylacetic acid (6 mmol) is reacted with 1,1-carbonyldiimidazole (CDI, 6 mmol) in acetonitrile (15 mL) under nitrogen. Pyridine (0.5 mL) is added to catalyze CO₂ evolution, forming the acyl imidazolide intermediate.
Amide Bond Formation
The indole-thiazolidinone intermediate (5 mmol) is added to the acyl imidazolide solution and stirred at 25°C for 12 hours. The product is precipitated with ice-water, filtered, and recrystallized from ethanol (yield: 65%).
Purification
Comparative Analysis of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Thiazolidinone | Ethyl bromoacetate, NaOAc | 82 | |
| Indole Conjugation | K₂CO₃, MeOH, reflux | 68 | |
| Acetamide Coupling | CDI, pyridine, CH₃CN | 65 |
Optimization Insights
-
Solvent Choice : Ethanol enhances thiazolidinone cyclization, while methanol improves imine condensation.
-
Catalysts : Anhydrous sodium acetate accelerates thiazolidinone formation, whereas pyridine facilitates CDI-mediated coupling.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
FTIR (KBr)
HRMS (ESI)
Challenges and Mitigation
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structural Information
The molecular formula of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is C26H17ClFN3O3S2. The compound features a complex arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazolidine rings possess antimycobacterial activity against Mycobacterium tuberculosis, with some compounds achieving over 98% inhibition at specific concentrations .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Previous studies have explored similar thiazolidinone derivatives for their inhibitory effects on human carbonic anhydrase IX (hCA IX), which is implicated in tumor progression and metastasis. These compounds were evaluated for their effectiveness against various cancer cell lines, indicating promising results in inhibiting cancer cell growth .
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds related to this compound have been investigated for various biological activities:
- Antioxidant : Exhibits potential in reducing oxidative stress.
- Antiviral : Some derivatives show activity against viral infections.
- Antiparasitic : Effective against certain parasitic infections.
Example Synthesis Pathway
- Starting Materials : Begin with 4-fluorobenzaldehyde and appropriate thiazolidine derivatives.
- Cyclization : Employ cyclocondensation techniques to form the thiazolidinone core.
- Functionalization : Introduce the chlorophenyl and indole moieties through substitution reactions.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-y}acetamide:
- Antimycobacterial Screening : A study screened various thiazolidinone derivatives for activity against Mycobacterium tuberculosis, revealing several compounds with high inhibition rates .
- Anticancer Evaluation : Research on thiazolidinone derivatives showed promising results in inhibiting the growth of cancer cell lines through hCA IX inhibition .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
a) N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Difference : Replaces 4-fluorobenzyl with a 1,1-dioxidotetrahydro-3-thienyl group.
- Molecular Formula : C₂₃H₁₉ClN₃O₅S₃.
b) N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Difference : Substitutes 4-fluorobenzyl with a 1-phenylethyl group.
- Impact : The bulky phenylethyl group may reduce membrane permeability but enhance hydrophobic interactions in binding pockets .
- Molecular Formula : C₂₇H₂₀ClN₃O₃S₂.
Modifications to the Acetamide Side Chain
a) N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()
- Key Difference : Replaces 2-chlorophenyl with a 4-ethoxyphenyl group.
- Molecular Formula : C₂₈H₂₂FN₃O₄S₂.
b) 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide ()
- Key Difference : Substitutes 4-fluorobenzyl with an allyl group and 2-chlorophenyl with 2-methylphenyl .
- Impact : The allyl group increases reactivity (e.g., susceptibility to oxidation), while the methyl group reduces steric hindrance .
- Collision Cross-Section : [M+H]+ = 207.3 Ų (smaller than the target compound, suggesting a more compact structure) .
Functional Group Replacements
a) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
- Key Difference: Replaces the thiazolidinone ring with a hydrazinecarbothioamide moiety.
- Impact: Loss of the thiazolidinone’s cyclic structure reduces conformational rigidity but retains hydrogen-bonding capacity via the thioamide group .
- Crystal Data: Monoclinic space group P2₁/c, with β = 93.151° .
Research Implications
- Structure-Activity Relationships (SAR) : The 4-fluorobenzyl and 2-chlorophenyl groups in the target compound likely optimize target binding and metabolic stability compared to analogs with allyl or ethoxy groups .
- Synthetic Challenges: Introducing the 4-fluorobenzyl group requires precise coupling reactions, as seen in related thiazolidinone syntheses .
Biological Activity
N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazolidinone core : Known for various biological activities.
- Indole moiety : Associated with numerous pharmacological effects.
Its molecular formula is C_{21}H_{19ClFN_6O_2S with a molecular weight of approximately 426.91 g/mol.
1. Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis.
- Mechanism of Action :
- Induces apoptosis via the caspase pathway.
- Inhibits cell cycle progression in cancer cells.
In vitro studies demonstrated that derivatives similar to this compound showed IC50 values ranging from 5.1 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7, indicating potent anticancer activity .
2. Antimicrobial Activity
Thiazolidinones are recognized for their antimicrobial properties. The compound's structure may enhance its effectiveness against bacteria and fungi.
- Research Findings :
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, which are critical in treating various inflammatory diseases.
- Mechanism :
- Inhibits pro-inflammatory cytokines.
- Reduces oxidative stress markers in cells.
Research indicates that thiazolidinone derivatives can significantly lower inflammation markers in animal models .
Data Tables
| Activity Type | IC50 Values (µM) | Reference |
|---|---|---|
| Anticancer (HepG2) | 6.19 | |
| Anticancer (MCF-7) | 5.10 | |
| Antimicrobial | <20 | |
| Anti-inflammatory | Not specified |
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of thiazolidinone derivatives, several compounds were tested against HepG2 and MCF-7 cell lines. The results indicated that modifications on the thiazolidinone ring significantly enhanced anticancer activity, with some compounds outperforming established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
A series of thiazolidinone derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their counterparts .
Q & A
Q. Advanced
- In Vitro Reactivity Assays : Incubate the compound with glutathione or cysteine at physiological pH (7.4) and monitor adduct formation via LC-MS/MS. Controls should include thiol-blocking agents (e.g., N-ethylmaleimide) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH (5.0–9.0) and temperature (25–37°C) conditions .
What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Q. Advanced
- Standardized Assays : Reproduce studies using identical cell lines (e.g., RAW264.7 for inflammation) and pathogen strains (e.g., S. aureus ATCC 25923) .
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with transcriptomic profiling to identify off-target effects .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced
- Fragment Replacement : Substitute the 4-fluorobenzyl group with electron-deficient aryl rings (e.g., 3-nitrobenzyl) to enhance electrophilicity and target engagement .
- Stereochemical Analysis : Compare (3Z) vs. (3E) isomers via X-ray crystallography to determine configuration-dependent activity .
What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to map interactions with CYP450 isoforms (e.g., CYP3A4) and assess metabolic stability .
- ADMET Prediction : SwissADME and ProTox-II models evaluate logP (≈3.2), BBB permeability, and hepatotoxicity risks .
How should researchers mitigate synthetic byproducts during scale-up?
Q. Advanced
- Process Optimization : Implement flow chemistry for Step 2 to enhance mixing and reduce byproducts like (3E)-isomers .
- Purification Techniques : Use preparative HPLC with chiral columns to resolve diastereomers .
What mechanistic hypotheses explain its dual activity as an enzyme inhibitor and DNA intercalator?
Q. Advanced
- Biophysical Studies : Employ surface plasmon resonance (SPR) to measure binding affinity for topoisomerase II and DNA.
- Fluorescence Quenching : Monitor changes in ethidium bromide displacement to quantify DNA interaction .
How do solvent polarity and pH influence its stability in formulation studies?
Q. Advanced
- Forced Degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours. Analyze degradation products via UPLC-QTOF .
- Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance aqueous solubility (>0.1 mg/mL) .
What are the best practices for reproducible cytotoxicity assays?
Q. Advanced
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) in triplicate across cancer cell lines (e.g., MCF-7, HeLa).
- Mitochondrial Toxicity : Include JC-1 staining to differentiate apoptosis from necrosis .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates to 55°C and quantifying protein aggregation via Western blot .
- CRISPR Knockout Models : Use HEK293 cells with deleted PTGS2 (COX-2) to isolate compound-specific effects .
What computational methods model its photodegradation pathways?
Q. Advanced
- TD-DFT Calculations : Simulate UV-Vis spectra to identify reactive excited states prone to oxidation .
- Mass Spectral Trees : Map fragmentation patterns using MS to trace degradation intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
